molecular formula C28H34O14 B12445605 Neoponcirin (Mixture of diastereomers)

Neoponcirin (Mixture of diastereomers)

Cat. No.: B12445605
M. Wt: 594.6 g/mol
InChI Key: RMCRQBAILCLJGU-SMCKTMTRSA-N
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Description

Neoponcirin is a bioactive flavonoid glycoside found in certain citrus fruits. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antidepressant-like effects. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neoponcirin involves several steps, starting from the appropriate flavonoid precursor. The process typically includes glycosylation reactions to attach sugar moieties to the flavonoid core. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of Neoponcirin may involve extraction from natural sources, such as citrus fruits, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions that ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Neoponcirin undergoes various chemical reactions, including:

    Oxidation: Neoponcirin can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the flavonoid core, altering its bioactivity.

    Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

Mechanism of Action

Neoponcirin exerts its effects through multiple molecular targets and pathways. It interacts with cellular signaling pathways, modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and mood regulation. The compound’s ability to form complexes with other molecules, such as beta-cyclodextrin, enhances its bioavailability and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Hesperidin: Another flavonoid glycoside found in citrus fruits with similar antioxidant and anti-inflammatory properties.

    Naringin: A flavonoid glycoside known for its bitter taste and potential health benefits.

    Rutin: A flavonoid glycoside with strong antioxidant activity.

Uniqueness of Neoponcirin

Neoponcirin’s unique combination of diastereomers and its ability to form inclusion complexes with other molecules distinguish it from other similar compounds. Its specific molecular structure and bioactivity profile make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H34O14

Molecular Weight

594.6 g/mol

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

RMCRQBAILCLJGU-SMCKTMTRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Origin of Product

United States

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